2-Amino-4-ethylthiophene-3-carbonitrile
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Overview
Description
2-Amino-4-ethylthiophene-3-carbonitrile is a heterocyclic compound containing a thiophene ring substituted with an amino group at the 2-position, an ethyl group at the 4-position, and a cyano group at the 3-position. Thiophene derivatives, including this compound, are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-ethylthiophene-3-carbonitrile can be achieved through various methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is widely used for the synthesis of aminothiophene derivatives.
Another method involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone or the Michael-type addition of cyanothioacetamide to α-bromochalcones followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Gewald reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-ethylthiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Amino-4-ethylthiophene-3-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-4-ethylthiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and cyano groups play crucial roles in its biological activity by interacting with enzymes and receptors. The compound can inhibit certain enzymes or modulate receptor activity, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methylthiophene-3-carbonitrile
- 2-Amino-4-arylthiophene-3-carbonitrile
- 2-Amino-4,5-dihydrothiophene-3-carbonitrile
Comparison
Compared to similar compounds, 2-Amino-4-ethylthiophene-3-carbonitrile is unique due to the presence of the ethyl group at the 4-position, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
CAS No. |
95204-44-7 |
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Molecular Formula |
C7H8N2S |
Molecular Weight |
152.22 g/mol |
IUPAC Name |
2-amino-4-ethylthiophene-3-carbonitrile |
InChI |
InChI=1S/C7H8N2S/c1-2-5-4-10-7(9)6(5)3-8/h4H,2,9H2,1H3 |
InChI Key |
WIBSUGRBLQDHRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=C1C#N)N |
Origin of Product |
United States |
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